molecular formula C15H14Cl2N2O4S B3485410 {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE

Cat. No.: B3485410
M. Wt: 389.3 g/mol
InChI Key: IYQSZHOANMXVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE is a complex organic compound that features a combination of a piperazine ring, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE: Similar structure but with a thiophene ring instead of a furan ring.

    {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-PYRIDYL)METHANONE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c16-11-3-4-12(17)14(10-11)24(21,22)19-7-5-18(6-8-19)15(20)13-2-1-9-23-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQSZHOANMXVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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